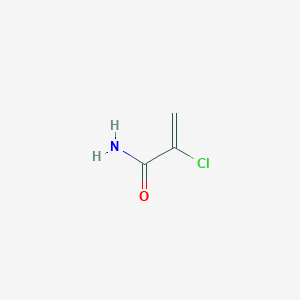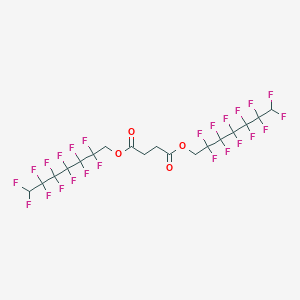
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate, also known as PFHB, is a fluorinated surfactant that has gained significant attention in the scientific community due to its unique properties. PFHB is a highly fluorinated compound that is synthesized by the reaction of butanedioic acid with heptafluorobutanol.
Mécanisme D'action
The mechanism of action of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is not fully understood, but it is believed to be due to its highly fluorinated structure. The fluorinated structure of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate makes it highly hydrophobic, which allows it to interact with hydrophobic surfaces. This interaction leads to the formation of a monolayer of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate on the surface, which stabilizes the surface and prevents aggregation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate are not well studied. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in lab experiments is its high solubility in both water and organic solvents. This allows for the easy preparation of solutions and the use of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in a wide range of experiments. However, one of the limitations of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in scientific research. One potential application is in the field of drug delivery. Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been found to be an effective surfactant in the preparation of drug-loaded nanoparticles, which can be used for targeted drug delivery. Another potential application is in the field of catalysis. Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been found to be an effective surfactant in the preparation of catalytic nanoparticles, which can be used for various catalytic reactions. Additionally, further studies are needed to fully understand the mechanism of action of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate and its potential applications in various fields of science.
In conclusion, Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is a highly fluorinated surfactant that has gained significant attention in the scientific community due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate have been discussed in this paper. Further research is needed to fully understand the potential applications of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in various fields of science.
Méthodes De Synthèse
The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate involves the reaction of butanedioic acid with heptafluorobutanol. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid. The resulting product is a white crystalline solid that is highly soluble in water and organic solvents.
Applications De Recherche Scientifique
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been extensively studied for its unique properties and its potential applications in various fields of science. One of the most significant applications of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is in the field of nanotechnology. Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been found to be an effective surfactant in the synthesis of nanoparticles. The surfactant properties of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate allow for the stabilization of nanoparticles, making them more stable and less prone to aggregation.
Propriétés
Numéro CAS |
18770-68-8 |
|---|---|
Nom du produit |
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate |
Formule moléculaire |
C18H10F24O4 |
Poids moléculaire |
746.2 g/mol |
Nom IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate |
InChI |
InChI=1S/C18H10F24O4/c19-7(20)11(27,28)15(35,36)17(39,40)13(31,32)9(23,24)3-45-5(43)1-2-6(44)46-4-10(25,26)14(33,34)18(41,42)16(37,38)12(29,30)8(21)22/h7-8H,1-4H2 |
Clé InChI |
CJWWSBSHDNSFLU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Synonymes |
Succinic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



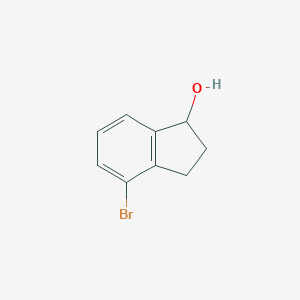
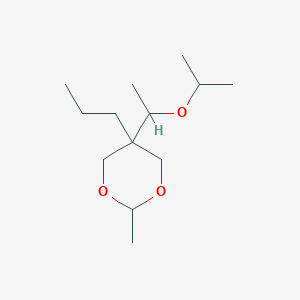
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
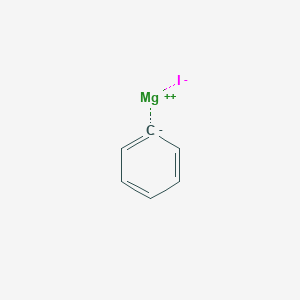
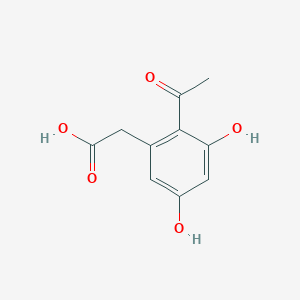
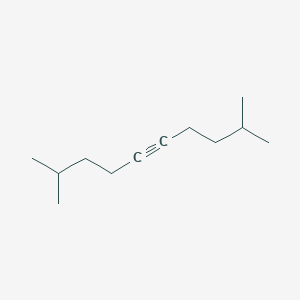
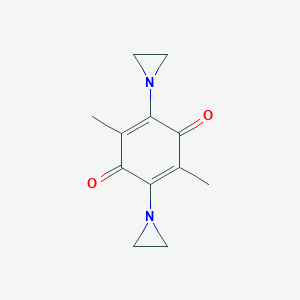
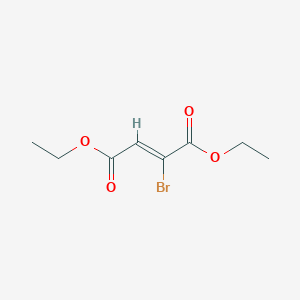
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
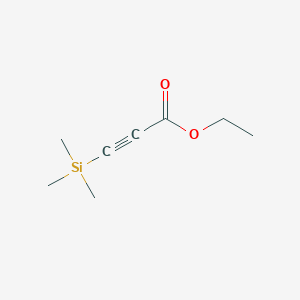
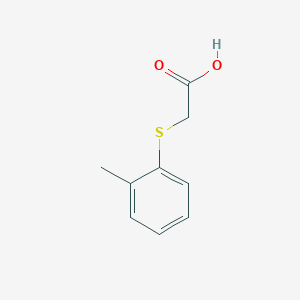
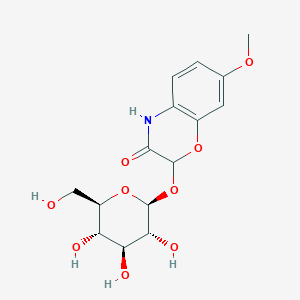
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
